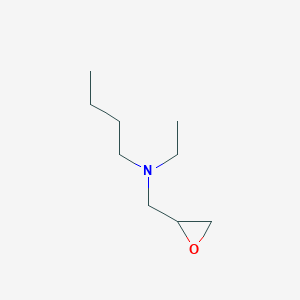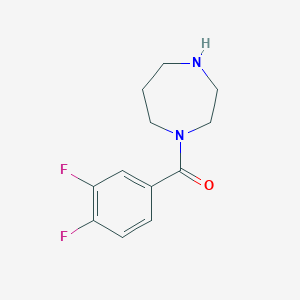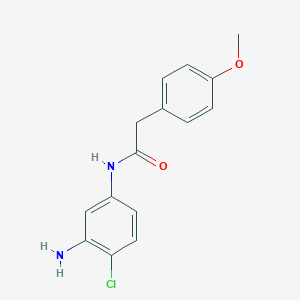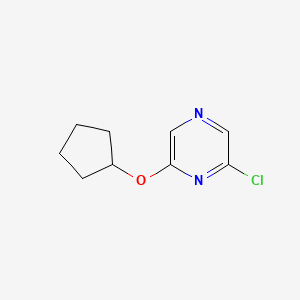![molecular formula C8H6ClF3N2O2 B3072215 {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid CAS No. 1016690-98-4](/img/structure/B3072215.png)
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid
Overview
Description
“{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid” is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 199.53. It is a liquid with a refractive index of n20/D 1.433 (lit.). It has a boiling point of 50-55 °C/11 mmHg (lit.) and a melting point of 16-20 °C (lit.). The density of this compound is 1.524 g/mL at 25 °C (lit.) .Scientific Research Applications
Crystal Structure and Herbicide Applications
- Crystal Structure Analysis : The crystal structure of fluroxypyr, a related compound, has been studied. This research provides insights into the arrangement of molecules and intermolecular interactions in crystal form, which is crucial for understanding the properties and applications of these compounds (Park, Choi, Kwon, & Kim, 2016).
- Herbicide Development : Several derivatives of this compound have been developed for use as herbicides. These compounds demonstrate auxin-like herbicidal symptoms, showing higher activity in dicotyledonous than monocotyledonous species (Hegde & Mahoney, 1993).
Anticancer Potential
- Anticancer Agents Synthesis : Research has focused on the synthesis of potential anticancer agents using pyridine derivatives. The compounds have shown effects on the proliferation and survival rates in cancer models, indicating their potential as anticancer drugs (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Chemical Synthesis and Structural Studies
- Synthetic Routes and Structural Analysis : Studies have explored various synthetic routes and the resulting structural modifications of pyridine derivatives. This research is crucial for understanding the reactivity and potential applications of these compounds (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004).
Antimicrobial Activity
- Synthesis and Antimicrobial Testing : Research has also been conducted on synthesizing new derivatives and testing their antimicrobial activity. Some compounds have shown promising results against various microbial strains, indicating their potential use in antimicrobial treatments (Hunashal, Satyanarayana, & Maddi, 2012).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s likely that the compound interacts with its targets through the unique properties of the tfmp moiety .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests , suggesting that they may affect pathways related to pest resistance.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .
Result of Action
Tfmp derivatives have been used in the pharmaceutical and agrochemical industries, suggesting that they may have significant biological effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-13-7(5)14-3-6(15)16/h1-2H,3H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKYLYNVSQFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




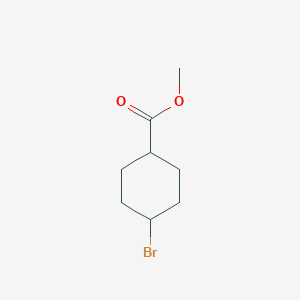
![2-Methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072149.png)
![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)
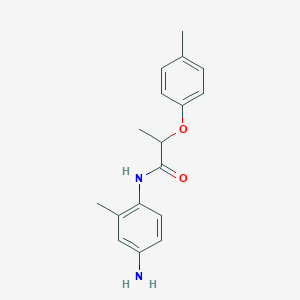

amine](/img/structure/B3072181.png)
